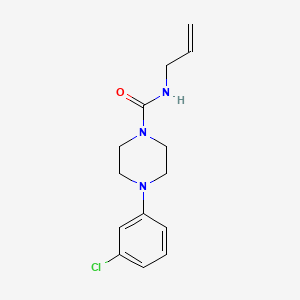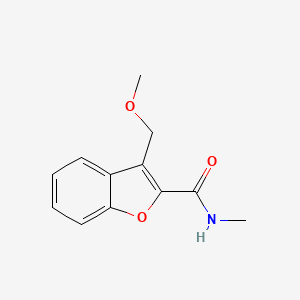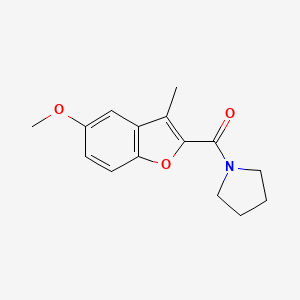
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a piperazine derivative that has been studied for its ability to modulate the activity of certain neurotransmitters in the brain, which has led to its investigation as a potential treatment for various neurological disorders.
Mécanisme D'action
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide is believed to exert its therapeutic effects through its modulation of neurotransmitter activity in the brain. Specifically, 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of serotonin activity. 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
Biochemical and physiological effects:
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to have a number of biochemical and physiological effects in the brain. These effects include the modulation of neurotransmitter activity, as well as changes in the expression of certain genes and proteins that are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide in lab experiments is its ability to selectively modulate the activity of certain neurotransmitter systems, which can help researchers to better understand the role of these systems in the regulation of mood and behavior. However, one limitation of using 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide in lab experiments is its potential toxicity, which can limit its use in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide. One area of interest is the development of more selective compounds that can target specific neurotransmitter systems in the brain. Another area of interest is the investigation of 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide's potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Finally, there is a need for further research on the safety and toxicity of 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide, particularly in the context of long-term use.
Méthodes De Synthèse
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide can be synthesized through a multistep process starting with the reaction of 3-chlorobenzonitrile with propargylamine to form 3-chlorophenylpropargylamine. This compound is then reacted with piperazine to form 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide.
Applications De Recherche Scientifique
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. 4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide has been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine, which are all involved in the regulation of mood and behavior.
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-N-prop-2-enylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O/c1-2-6-16-14(19)18-9-7-17(8-10-18)13-5-3-4-12(15)11-13/h2-5,11H,1,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVDXGMZQSGGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-[5,6-Dimethyl-2-[(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidin-4-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7455435.png)

![2-[(2-Methoxy-5-methylphenyl)methyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione](/img/structure/B7455445.png)
![2-[(2,4-Dimethylanilino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455449.png)
![3-indol-1-yl-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]propan-1-one](/img/structure/B7455453.png)
![[2-[benzyl(ethyl)amino]-2-oxoethyl] 4-chloro-1H-pyrrole-2-carboxylate](/img/structure/B7455456.png)




![2-[(2,4-Dimethylphenoxy)methyl]-8-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7455483.png)
